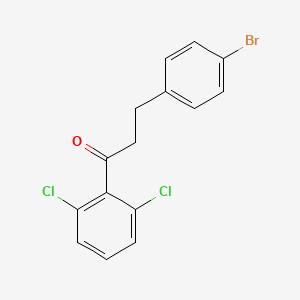
(2-(((Benzyloxy)carbonyl)amino)ethyl)boronsäure
Übersicht
Beschreibung
The compound (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid is a boronic acid derivative with the molecular formula C10H14BNO4 . It has a molecular weight of 223.04 .
Molecular Structure Analysis
The molecular structure of (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid consists of a boronic acid group attached to an ethyl chain, which is further connected to a carbamate group (benzyloxycarbonyl) and an amino group .
Physical And Chemical Properties Analysis
The physical and chemical properties of (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid are not extensively detailed in the available literature. It is known to be a solid at room temperature . The compound should be stored in an inert atmosphere and in a freezer under -20°C .
Wissenschaftliche Forschungsanwendungen
Synthese von Peptidomimetika
(2-(((Benzyloxy)carbonyl)amino)ethyl)boronsäure: wird bei der Synthese von Peptidomimetika verwendet. Dies sind kleine proteinähnliche Ketten, die ein Peptid nachahmen sollen, mit dem Ziel, die biologischen Eigenschaften des ursprünglichen Peptids zu optimieren. Diese Verbindung stellt eine Boronsäuregruppe bereit, die reversible kovalente Komplexe mit Proteasen bilden kann, was möglicherweise zur Entwicklung neuer Proteaseinhibitoren führt .
Entwicklung von Bor-haltigen Pharmazeutika
Die Boronsäuregruppe in dieser Verbindung ist von Bedeutung für die Entwicklung von Pharmazeutika. Boratome können die Bindungsaffinität von Medikamenten zu ihren Zielstrukturen erhöhen, und diese Verbindung kann ein Vorläufer für die Herstellung von Bor-haltigen Medikamenten sein, die einzigartige Wirkmechanismen haben, insbesondere in der Krebstherapie .
Gezielte Arzneimittelabgabesysteme
Die Fähigkeit dieser Verbindung, an bestimmte biologische Moleküle zu binden, kann für die gezielte Arzneimittelabgabe genutzt werden. Durch Modifizierung der Verbindung, um an bestimmte Rezeptoren oder Enzyme zu binden, die in krankheitsbefallenen Geweben überexprimiert werden, kann sie verwendet werden, um therapeutische Wirkstoffe direkt an den Ort der Krankheit zu leiten, wodurch Nebenwirkungen minimiert werden .
Proteasomeninhibitoren
This compound: kann zur Herstellung von Proteasomeninhibitoren verwendet werden. Das Proteasom ist ein Proteinkomplex, der unnötige oder beschädigte Proteine abbaut. Die Inhibition des Proteasoms kann zu einem Zellzyklusarrest und Apoptose führen, was besonders nützlich für Strategien zur Krebsbehandlung ist .
Diagnostische Mittel
Die Boronsäuregruppe kann mit Zuckern und anderen Biomolekülen interagieren, was bei der Gestaltung von Diagnostika ausgenutzt werden kann. Sie kann beispielsweise verwendet werden, um Sensoren zu entwickeln, die den Glukosespiegel bei Diabetikern oder andere Biomarker von Krankheiten nachweisen .
Forschung zu Enzymmechanismen
Forscher können diese Verbindung verwenden, um Enzymmechanismen zu untersuchen, insbesondere solche, die Serin- oder Threoninreste beinhalten. Die Boronsäure kann eine reversible kovalente Bindung mit diesen Resten eingehen, was Einblicke in die Enzymkatalyse und Substratspezifität liefert .
Bor-Neutroneneinfangtherapie (BNCT)
Diese Verbindung könnte als potenzieller Wirkstoff für die BNCT, eine Art Strahlentherapie zur Behandlung von Krebs, untersucht werden. Das Borisotop 10B fängt Neutronen ein und durchläuft Kernreaktionen, die für Zellen tödlich sind. Durch die Einarbeitung von Bor in Verbindungen, die Krebszellen anvisieren, kann eine hohe Dosis an Strahlung direkt in den Tumor abgegeben werden .
Chemische Biologie-Sonden
This compound: kann funktionalisiert werden, um Sonden für chemische Biologie-Studien zu erzeugen. Diese Sonden können verwendet werden, um biologische Moleküle zu markieren oder zu modifizieren, so dass Forscher ihr Verhalten in lebenden Zellen oder in vitro-Experimenten verfolgen können .
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be a variety of organic compounds that participate in these reactions.
Mode of Action
The (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura cross-coupling reactions . In this process, the boronic acid transfers its organic group to a metal catalyst, typically palladium .
Biochemical Pathways
The (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is a carbon–carbon bond-forming reaction that is widely used in organic chemistry. The downstream effects of this pathway include the formation of new organic compounds with complex structures .
Pharmacokinetics
It’s known that the compound should be stored in an inert atmosphere and under -20°c , which suggests that its stability and bioavailability could be affected by temperature and atmospheric conditions.
Result of Action
The result of the action of (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds, which can be used in various applications in organic chemistry .
Action Environment
The action of (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid is influenced by environmental factors such as temperature and the presence of an inert atmosphere . These conditions are necessary to maintain the stability of the compound and ensure its efficacy in Suzuki–Miyaura cross-coupling reactions .
Vorteile Und Einschränkungen Für Laborexperimente
(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid has several advantages for lab experiments. It is a versatile reagent that can be used in a variety of reactions, and it is relatively easy to synthesize. Furthermore, it is relatively stable and can be stored for long periods of time. However, (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid is not suitable for reactions that require high temperatures, and it is not very soluble in organic solvents.
Zukünftige Richtungen
(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid has a wide range of applications in organic and medicinal chemistry, and there are many potential future directions for research. For example, (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid could be used in the synthesis of new compounds, such as peptides and small molecules. It could also be used to study the biochemical and physiological effects of various compounds, such as drugs and hormones. Additionally, (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid could be used to develop new methods for drug delivery and drug targeting. Finally, (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid could be used to develop new catalysts for organic reactions.
Safety and Hazards
(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid is classified as harmful if swallowed . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . Personal protective equipment should be used, and hands and face should be washed thoroughly after handling .
Eigenschaften
IUPAC Name |
2-(phenylmethoxycarbonylamino)ethylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c13-10(12-7-6-11(14)15)16-8-9-4-2-1-3-5-9/h1-5,14-15H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMDIKNZIMHPTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCNC(=O)OCC1=CC=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675336 | |
| Record name | (2-{[(Benzyloxy)carbonyl]amino}ethyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4540-87-8 | |
| Record name | (2-{[(Benzyloxy)carbonyl]amino}ethyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B1522650.png)
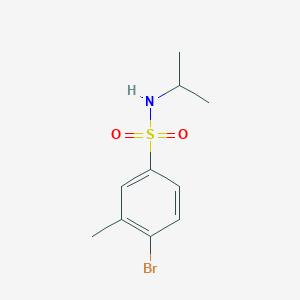
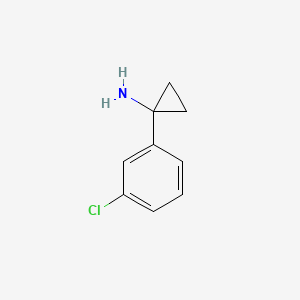
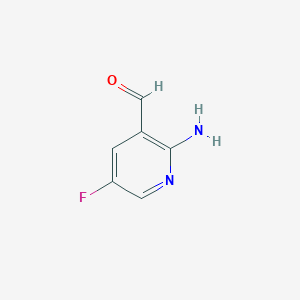
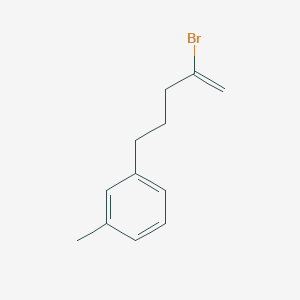
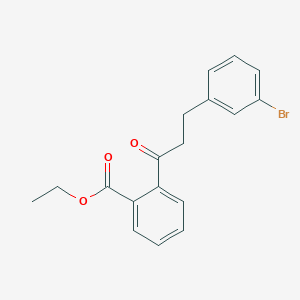

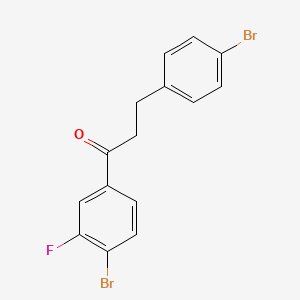
![5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522665.png)
![3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1522666.png)
![5-Bromo-2'-methyl-[2,4']bipyridinyl](/img/structure/B1522667.png)
